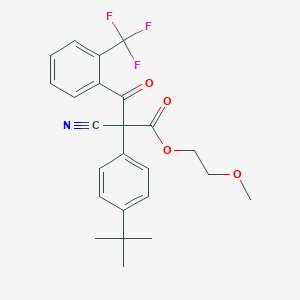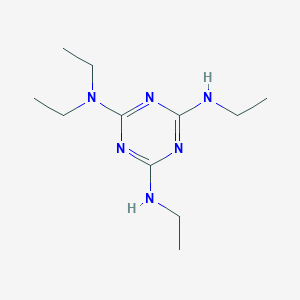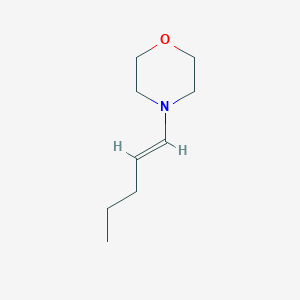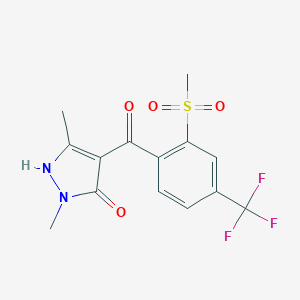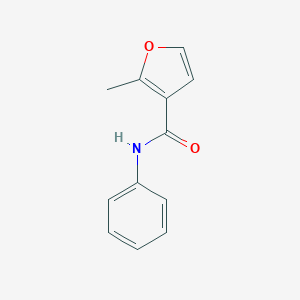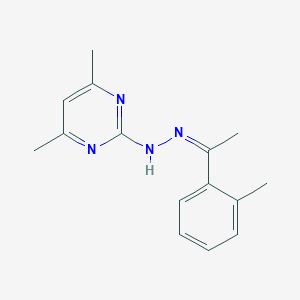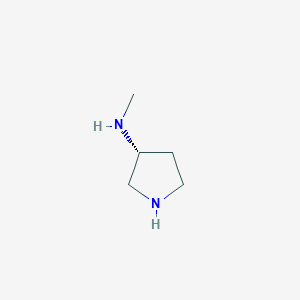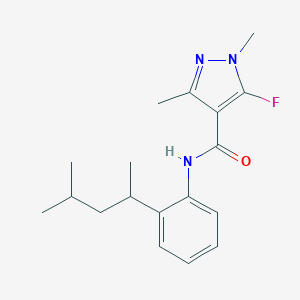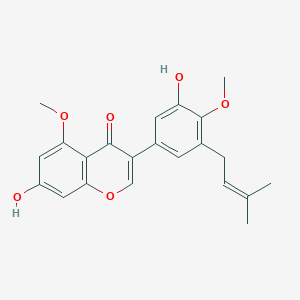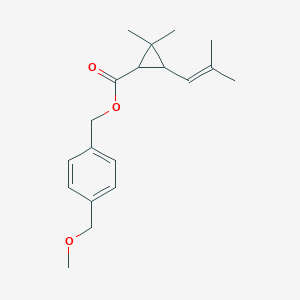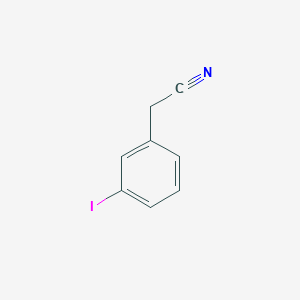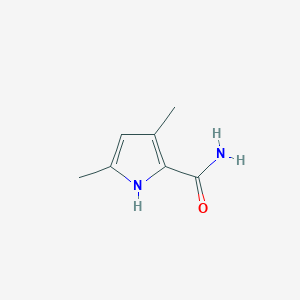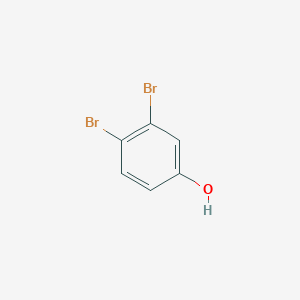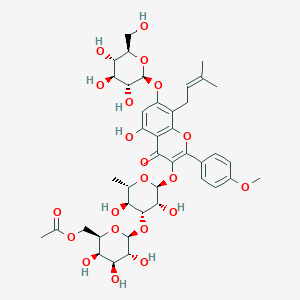
Hexandraside B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Hexandraside B is a chemical compound that belongs to the class of saponins. It is a triterpenoid glycoside that is found in the root of the plant Polygala tenuifolia. Hexandraside B has been studied extensively due to its potential therapeutic properties.
Wissenschaftliche Forschungsanwendungen
Antioxidant Properties
Manilkara hexandra, a plant traditionally used in medicine, has been studied for its in vitro antioxidant potentials. The leaf and bark methanolic extracts of M. hexandra were analyzed, revealing significant antioxidant activities through various assays. The leaf methanolic extract displayed notably higher antioxidant potentials and total phenolic content than the bark extract, indicating its potential application in health and wellness sectors for its antioxidant properties (Dutta & Ray, 2020).
Pharmacognostic Studies
Pharmacognostic studies of M. hexandra have provided valuable insights into its macroscopic and microscopic properties. These studies, focusing on the leaf anatomy, revealed the presence of anomocytic stomata, unicellular trichomes, pitted pericyclic fibers, and spiral xylem vessels. Such detailed characterization aids in the identification of M. hexandra for potential therapeutic uses and contributes to the acceptability of herbal drugs in the modern regulatory landscape (Dave, Nagani, & Chanda, 2010).
Antihypertensive Activity
Research on Leersia hexandra, a plant used in traditional medicine, including for hypertension, demonstrated significant antihypertensive effects. In a study, the aqueous extract of L. hexandra effectively reduced mean arterial pressure in ethanol-induced hypertensive rats. This study validates the empirical use of L. hexandra in treating hypertension and opens avenues for developing natural antihypertensive therapies (Bilanda et al., 2019).
Antimicrobial Potential
The antimicrobial potential of M. hexandra leaf extracts has been evaluated, demonstrating significant activity against a range of bacterial and fungal strains. This study, which used various extraction methods, highlighted the concentration-dependent effectiveness of these extracts, particularly against bacterial strains, suggesting potential applications in antimicrobial treatments (Sumitra & Jigna, 2010).
Gastric Ulcer Healing Properties
M. hexandra has been reported to exert a preventive effect in various experimental ulcer models. A study assessing the gastric ulcer healing activity of M. hexandra's methanolic stem bark extract found significant amelioration of acetic acid-induced gastric lesions in rats. This suggests its potential as a therapeutic alternative in managing gastric ulcers (Garabadu, Singh, & Gautam, 2020).
Eigenschaften
CAS-Nummer |
128988-54-5 |
|---|---|
Produktname |
Hexandraside B |
Molekularformel |
C41H52O21 |
Molekulargewicht |
880.8 g/mol |
IUPAC-Name |
[(2R,3R,4S,5R,6S)-6-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-2-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C41H52O21/c1-15(2)6-11-20-22(57-39-32(51)30(49)27(46)23(13-42)58-39)12-21(44)25-29(48)38(35(60-36(20)25)18-7-9-19(54-5)10-8-18)62-41-34(53)37(26(45)16(3)56-41)61-40-33(52)31(50)28(47)24(59-40)14-55-17(4)43/h6-10,12,16,23-24,26-28,30-34,37,39-42,44-47,49-53H,11,13-14H2,1-5H3/t16-,23+,24+,26-,27+,28-,30-,31-,32+,33+,34+,37+,39+,40-,41-/m0/s1 |
InChI-Schlüssel |
SCGIMZSPRPPEMA-AYTNJEMSSA-N |
Isomerische SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)COC(=O)C)O)O)O)O |
SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)O |
Andere CAS-Nummern |
128988-54-5 |
Synonyme |
anhydroicaritin 3-(6-O-acetylgalactosyl(1-3)rhamnoside)-7-glucoside hexandraside B |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



